Stearamide
Overview
Description
Stearamide, a fatty acid amide derived from stearic acid, is an organic compound widely studied for its physical and chemical properties. It has attracted attention in various fields due to its unique characteristics and applications. The molecule's structure, synthesis, and interactions play crucial roles in its functionality and utility.
Synthesis Analysis
Stearamide can be synthesized through different methods, including the direct amidation of stearic acid. A notable synthesis approach involves the reaction of stearic acid with amines under specific conditions to yield Stearamide. For instance, ethylene bisstearamide, a derivative of Stearamide, has been synthesized using stearyl chloride and ethylenediamine, achieving a high yield under optimum conditions (Ding Chun-hua, 2003).
Molecular Structure Analysis
The molecular structure of Stearamide has been characterized using various spectroscopic methods. Studies involving infrared linear dichroism have explored the orientation of Stearamide molecules in monolayers, providing insights into the molecular alignment and interactions within these structures (P. Chollet, J. Messier, C. Rosilio, 1976).
Chemical Reactions and Properties
Stearamide participates in several chemical reactions, including interactions with gases such as oxygen and nitric oxide in irradiated states. These reactions lead to the formation of radicals and contribute to understanding the compound's stability and reactivity under various conditions (A. Faucitano, A. Perotti, G. Adler, 1969).
Physical Properties Analysis
The physical properties of Stearamide, such as melting point and solubility, are influenced by its molecular structure and interactions. Research on the lubrication properties of Stearamide has shown its effectiveness in reducing the friction coefficient on polyethylene surfaces, highlighting the compound's potential as a lubricant (B. Briscoe, V. Mustafaev, D. Tabor, 1972).
Chemical Properties Analysis
The chemical behavior of Stearamide under different conditions has been studied extensively. Its role as a corrosion inhibitor for mild steel in hydrochloric acid solutions demonstrates its potential in protective coatings. The compound acts by adsorbing onto the metal surface, significantly reducing corrosion rates (M. Noori, M. Momeni, M. Moayed, 2012).
Scientific Research Applications
Rubber Manufacturing : Stearamide enhances the torque properties of silica-loaded styrene-butadiene rubber, acting as a supplementary plasticizing agent, which decreases viscosity and improves rubber-filler interaction (Dhoni, Ginting, & Surya, 2020).
Biochemical Research : A stearamide spin probe was used to study light-induced structural changes in rod outer segment membranes in the presence of sodium and calcium ions, highlighting its potential in biochemical analysis (Verma, Berliner, & Smith, 1973).
Cosmetics Safety : Stearamide DIBA-Stearate, a derivative used in cosmetics, was evaluated for its safety and potential irritancy, underscoring the importance of thorough testing in cosmetic ingredients (Lanigan, 2001).
Corrosion Inhibition : Stearamide acts as an effective corrosion inhibitor for mild steel in hydrochloric acid media, reducing anodic dissolution and retarding hydrogen evolution reaction (Noori, Momeni, & Moayed, 2012).
Infrared Spectroscopy : The orientation of molecules in stearamide monolayers has been studied through infrared linear dichroism, indicating its utility in molecular orientation analysis (Chollet, Messier, & Rosilio, 1976).
Polymer Film Lubrication : Stearamide is studied for its lubrication properties on polythene surfaces, showing varying effectiveness depending on its coverage and concentration (Briscoe, Mustafaev, & Tabor, 1972).
Polymer Additive Migration : The migration of stearamide as a lubricant in vinylidene chloride-acrylonitrile copolymer coatings was studied, providing insights into its behavior as a lubricant in polymer films (Owens, 1970).
Steroid Research : Stearamide and its derivatives are considered in the context of steroid research, highlighting the role of such compounds in medical applications and their molecular mechanisms (Lin, Shi, Hu, & Penning, 2016).
Safety And Hazards
Contact with Stearamide may cause irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye. Use of personal protective equipment and chemical impermeable gloves is advised. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
properties
IUPAC Name |
octadecanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H37NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h2-17H2,1H3,(H2,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYRFLYHAGKPMFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H37NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9027025 | |
Record name | Octadecanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9027025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Dry Powder, Pellets or Large Crystals; Pellets or Large Crystals, Colorless solid; [Hawley] Beige powder; [MSDSonline], Solid | |
Record name | Octadecanamide | |
Source | EPA Chemicals under the TSCA | |
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Record name | Stearic acid amide | |
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Record name | Octadecanamide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034146 | |
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Boiling Point |
BP: 250 °C at 12 mm Hg | |
Record name | Stearic acid amide | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/723 | |
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Solubility |
Insoluble in water, Very soluble in ethyl ether, chloroform, Slightly soluble in alcohol and ether | |
Record name | Stearic acid amide | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/723 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.004 [mmHg] | |
Record name | Stearic acid amide | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Product Name |
Octadecanamide | |
Color/Form |
Leaflets from alcohol, Colorless | |
CAS RN |
124-26-5 | |
Record name | Stearamide | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=124-26-5 | |
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Record name | Stearic acid amide | |
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Record name | Octadecanamide | |
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Record name | Octadecanamide | |
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Record name | Octadecanamide | |
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Record name | Stearamide | |
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Record name | STEARAMIDE | |
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Record name | Stearic acid amide | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/723 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Octadecanamide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034146 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
107 °C, 109 °C | |
Record name | Stearic acid amide | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/723 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Octadecanamide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034146 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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